3-(1H-benzimidazol-2-yl)aniline
Overview
Description
3-(1H-Benzimidazol-2-yl)aniline is a heterocyclic aromatic compound with the molecular formula C13H11N3. It consists of a benzimidazole ring fused to an aniline moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of 3-(1H-benzimidazol-2-yl)aniline is the Spleen tyrosine kinase (Syk) . Syk plays a key role in the B cell receptor (BCR) signaling pathway. Abnormal activation of Syk is closely related to the occurrence and development of hematological malignancies . Therefore, Syk is a potential target for the treatment of various hematologic cancers .
Mode of Action
It is known that the compound interacts with its target, syk, and modulates its activity . This modulation can lead to changes in the BCR signaling pathway, potentially influencing the development and progression of hematological malignancies .
Biochemical Pathways
The compound affects the BCR signaling pathway, which is crucial for B cell development and function . By modulating the activity of Syk, this compound can influence this pathway and its downstream effects, potentially impacting the growth and survival of B cells .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with Syk and the subsequent modulation of the BCR signaling pathway . This can potentially lead to changes in B cell function and the progression of hematological malignancies .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to exhibit a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity
Cellular Effects
The cellular effects of 3-(1H-benzimidazol-2-yl)aniline are not well-studied. Some benzimidazole derivatives have shown good antimicrobial activity against S. aureus and efficient anti-oxidative activity in the cellular system
Temporal Effects in Laboratory Settings
The compound has been synthesized using a simple process with high yield and efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)aniline typically involves the condensation of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired product in high yield . Microwave-assisted synthesis has also been reported, providing better yields and reduced reaction times .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives, such as amines.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
3-(1H-Benzimidazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)aniline
- 4-(1H-Benzimidazol-2-yl)aniline
- 2-Phenylbenzimidazole
Uniqueness
3-(1H-Benzimidazol-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the aniline moiety on the benzimidazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other benzimidazole derivatives .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTBOVFZNCAYFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324993 | |
Record name | 3-(1H-benzimidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7596-74-9 | |
Record name | 7596-74-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1H-benzimidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-1,3-benzodiazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are benzimidazole derivatives, like 3-(1H-benzimidazol-2-yl)aniline, considered promising for antihypertensive drug development?
A1: The benzimidazole ring is a prominent pharmacophore in medicinal chemistry, and substituted benzimidazoles have shown potential for various therapeutic applications. [] Notably, some Angiotensin II Receptor Blockers (ARBs) like Telmisartan and Milfasartan, clinically used as antihypertensives, contain the benzimidazole moiety in their structure. [] This structural similarity suggests that appropriately substituted benzimidazoles, like this compound, could also exhibit antihypertensive activity, potentially by interacting with angiotensin receptors or other targets within the renin-angiotensin system.
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